2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine
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Overview
Description
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine is a complex organic compound characterized by the presence of multiple trichloro groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine typically involves the reaction of trichloroacetimidoyl chloride with piperazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the trichloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of trichloroethanone derivatives.
Reduction: Formation of piperazine derivatives with reduced trichloro groups.
Substitution: Formation of various substituted piperazine compounds.
Scientific Research Applications
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound with similar trichloro groups but different functional properties.
1,1,2-Trichloroethane: Another trichloro compound with distinct chemical behavior and applications.
Trichloroacetic acid: Known for its use in chemical peels and as a reagent in organic synthesis.
Uniqueness
2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine is unique due to its combination of trichloro groups and a piperazine ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl6N4/c9-7(10,11)5(15)17-1-2-18(4-3-17)6(16)8(12,13)14/h15-16H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZSKOXOLFDTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N)C(Cl)(Cl)Cl)C(=N)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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